molecular formula C10H11NO4S B2959110 4-[(Allylamino)sulfonyl]benzoic acid CAS No. 790271-03-3

4-[(Allylamino)sulfonyl]benzoic acid

Cat. No.: B2959110
CAS No.: 790271-03-3
M. Wt: 241.26
InChI Key: NKCFJTWULJOLDV-UHFFFAOYSA-N
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Description

4-[(Allylamino)sulfonyl]benzoic acid is a sulfonamide derivative featuring a benzoic acid core substituted at the para position with a sulfonyl group linked to an allylamine moiety. Its molecular formula is C₁₀H₁₁NO₄S, with a calculated molecular weight of 241.27 g/mol (based on compositional analysis). The compound is a solid at room temperature, with a predicted melting point of 165.03°C, boiling point of 424.1°C (at 760 mmHg), and density of 1.3 g/cm³ . Sulfonamides are renowned for their broad pharmacological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties .

Properties

IUPAC Name

4-(prop-2-enylsulfamoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4S/c1-2-7-11-16(14,15)9-5-3-8(4-6-9)10(12)13/h2-6,11H,1,7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKCFJTWULJOLDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNS(=O)(=O)C1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

790271-03-3
Record name 4-[(prop-2-en-1-yl)sulfamoyl]benzoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(allylamino)sulfonyl]benzoic acid typically involves the reaction of 4-sulfamoylbenzoic acid with allylamine under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain pure this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-[(Allylamino)sulfonyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(Allylamino)sulfonyl]benzoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-[(allylamino)sulfonyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-[(Allylamino)sulfonyl]benzoic acid with six structurally related sulfonamide benzoic acid derivatives:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Physicochemical Properties
This compound Allylamino-sulfonyl C₁₀H₁₁NO₄S 241.27 Mp: 165.03°C; Density: 1.3 g/cm³
4-[(4-Chlorophenyl)sulfonyl]benzoic acid 4-Chlorophenyl-sulfonyl C₁₃H₁₀ClNO₄S 311.74 Lipophilic; enhanced membrane permeability
4-(5-Chloro-thiophene-2-sulfonylamino)-benzoic acid 5-Chloro-thiophene-sulfonylamino C₁₁H₈ClNO₄S₂ 317.76 Thiophene ring introduces π-π interactions
4-[(Ethylamino)sulfonyl]benzoic acid Ethylamino-sulfonyl C₉H₁₁NO₄S 229.25 Lower steric hindrance; reduced lipophilicity
4-{[(4-Methylphenyl)amino]sulfonyl}benzoic acid 4-Methylphenylamino-sulfonyl C₁₄H₁₃NO₄S 291.32 Aromatic amino group enhances target binding
4-(Octylsulfonylamino)benzoic acid Octyl-sulfonylamino C₁₅H₂₃NO₄S 313.41 High lipophilicity; potential for prolonged half-life
4-[[(4-Sulfamoylphenyl)sulfonyl]amino]benzoic acid 4-Sulfamoylphenyl-sulfonylamino C₁₃H₁₂N₂O₆S₂ 372.38 Polar sulfamoyl group improves solubility

Pharmacokinetic Considerations

  • Lipophilicity: Longer alkyl chains (e.g., octyl in 4-(octylsulfonylamino)benzoic acid) increase lipophilicity, enhancing tissue penetration but risking slower renal clearance .
  • This contrasts with 4-[(ethylamino)sulfonyl]benzoic acid, which undergoes simpler hepatic processing .

Key Research Findings

  • Antitubercular Potential: Sulfonamides like 4-methoxy-2-[[4-(acetylamino)phenyl]sulfonyl]benzoic acid hydrazide () highlight the importance of electron-donating groups (e.g., methoxy) in enhancing antimycobacterial activity, suggesting that modifying the allylamino group in the target compound could optimize efficacy .
  • Toxicity Profiles: Derivatives with bulky aromatic substituents (e.g., 4-{[(4-methylphenyl)amino]sulfonyl}benzoic acid) may exhibit higher cytotoxicity due to non-specific protein binding, whereas smaller alkyl chains reduce this risk .

Biological Activity

4-[(Allylamino)sulfonyl]benzoic acid is a compound of increasing interest in the fields of medicinal chemistry and biological research due to its unique structure and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Chemical Formula : C₁₀H₁₁N₁O₄S
  • Molecular Weight : 241.27 g/mol
  • Functional Groups : Sulfonamide and carboxylic acid groups, which contribute to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may function as an enzyme inhibitor or activator , influencing various biochemical pathways. Notably, it has shown potential in:

  • Inhibition of Enzymes : The compound can inhibit certain enzymes involved in disease pathways, potentially leading to therapeutic effects.
  • Modulation of Protein Interactions : It has been employed in proteomics research to study protein interactions and functions, enhancing our understanding of cellular processes .

Biological Activities

The compound exhibits a range of biological activities, which can be summarized as follows:

  • Antimicrobial Activity :
    • Studies have shown that this compound possesses moderate antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis .
    • It also demonstrates antifungal properties against Candida albicans, indicating its potential as an antimicrobial agent.
  • Anticancer Potential :
    • Research indicates that the compound may have anticancer effects by inducing apoptosis in cancer cell lines. For example, it has been tested against Hep-G2 (liver cancer) and A2058 (melanoma) cell lines with promising results .
  • Anti-inflammatory Effects :
    • The compound's ability to modulate inflammatory pathways has been noted, making it a candidate for further investigation in inflammatory diseases .
  • Proteostasis Modulation :
    • In silico studies suggest that derivatives of benzoic acid can enhance the activities of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), which are crucial for maintaining cellular homeostasis .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

StudyFindings
Demonstrated enzyme inhibition in vitro, contributing to its potential therapeutic applications.
Showed significant activation of proteasomal activities in human foreskin fibroblasts without cytotoxicity at tested concentrations.
Reported moderate antibacterial activity against Gram-positive strains and potential antifungal effects against C. albicans.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-[(Allylamino)sulfonyl]benzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via sulfonylation of benzoic acid derivatives. A common approach involves refluxing allylamine with 4-sulfobenzoic acid chloride in a 50% ethanol-water solvent system under controlled pH (6–7). Optimization parameters include:

  • Temperature : 60–80°C (prevents side reactions like hydrolysis of sulfonyl chloride).
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency compared to ethanol-water .
  • Catalyst : Triethylamine (1.2 equiv.) improves yield by neutralizing HCl byproducts.
    • Data Table :
ParameterOptimal RangeImpact on Yield
Temperature70°CMaximizes ~85%
SolventEthanol-waterBalances solubility & cost
Reaction Time4–6 hoursAvoids degradation

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • HPLC : Reverse-phase C18 column with UV detection at 254 nm; retention time ~8.2 min (≥98% purity threshold) .
  • NMR : Key signals include δ 7.8–8.1 ppm (aromatic protons), δ 3.2 ppm (allylamino –CH₂–), and δ 5.1–5.3 ppm (allyl doublet) .
  • X-ray Crystallography : Co-crystallization with dapsone (4,4′-diaminodiphenylsulfone) in ethanol-water yields monoclinic crystals for confirming sulfonamide bonding geometry .

Advanced Research Questions

Q. What experimental design strategies are effective for optimizing synthetic yield while minimizing resource consumption?

  • Methodological Answer : Apply factorial design to evaluate interactions between variables:

  • Factors : Temperature (60–80°C), solvent ratio (ethanol:water = 1:1 to 3:1), catalyst loading (1.0–1.5 equiv.).
  • Response Surface Methodology (RSM) : Identifies non-linear relationships; e.g., higher ethanol ratios reduce solubility but improve thermal stability .
    • Example Design Table :
RunTemp (°C)Solvent RatioCatalyst (equiv.)Yield (%)
1601:11.072
2803:11.588

Q. How can researchers investigate the compound’s potential enzyme inhibition mechanisms?

  • Methodological Answer :

Kinetic Assays : Use fluorescence-based assays (e.g., tryptophan quenching) to measure binding affinity (Kd) to target enzymes like carbonic anhydrase .

Molecular Docking : Employ software (AutoDock Vina) to model interactions between the sulfonamide group and enzyme active sites (e.g., Zn²⁺ coordination in metalloenzymes) .

Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. non-competitive inhibition .

Q. How should conflicting stability data under varying storage conditions be resolved?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months; monitor degradation via HPLC.
  • DSC Analysis : Identifies phase transitions (e.g., melting point shifts) caused by moisture uptake .
  • Recommended Storage : 2–8°C in airtight containers with desiccants; avoid prolonged light exposure .

Q. What computational approaches predict the compound’s interactions in biological systems?

  • Methodological Answer :

  • QSAR Modeling : Correlates sulfonamide substituents (e.g., allyl group) with logP and bioavailability using datasets from PubChem .
  • MD Simulations : GROMACS can simulate membrane permeation rates based on the compound’s hydrophilicity (clogP = 1.2) .

Key Data Contradictions & Resolutions

  • Synthetic Yield vs. Purity : Higher temperatures (>80°C) may increase yield but promote hydrolysis byproducts. Resolution: Use lower temps with incremental catalyst adjustments .
  • Biological Activity Variability : Inconsistent enzyme inhibition may arise from crystallinity differences. Resolution: Standardize recrystallization protocols (e.g., slow cooling in ethanol) .

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